N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine moiety, and a benzyl group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to have diverse biological activities, suggesting a wide range of potential targets .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Preparation Methods
The synthesis of N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridazine moiety, and the attachment of the benzyl group. Common synthetic routes may involve:
Cyclization: Formation of the pyrrolidine ring from suitable precursors.
Functionalization: Introduction of the pyridazine moiety through nucleophilic substitution or other suitable reactions.
Benzylation: Attachment of the benzyl group via reductive amination or other methods.
Industrial production methods would likely optimize these steps for yield and efficiency, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine moiety may exhibit similar pharmacological properties.
Benzylated compounds: Molecules with a benzyl group may have comparable chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-benzyl-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(17-11-13-5-2-1-3-6-13)20-10-8-14(12-20)22-15-7-4-9-18-19-15/h1-7,9,14H,8,10-12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYLRZNOSRHKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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